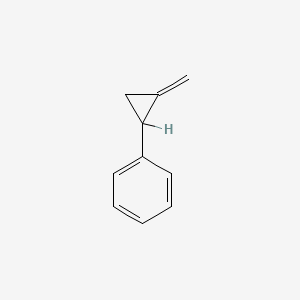

2-Phenyl-1-methylenecyclopropane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylidenecyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-7-10(8)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXGMTRQCZEMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952251 | |

| Record name | (2-Methylidenecyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22664-13-7, 29817-09-2 | |

| Record name | Benzene, (methylenecyclopropyl)-, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22664-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylene)-2-phenylcyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029817092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylidenecyclopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 1 Methylenecyclopropane and Its Substituted Derivatives

Cyclization Strategies for Methylenecyclopropane (B1220202) Core Construction

The formation of the highly strained methylenecyclopropane ring system requires specific synthetic approaches. Several key cyclization strategies have been developed for the construction of the 2-phenyl-1-methylenecyclopropane core and its substituted variants.

One of the most common methods for generating the methylenecyclopropane unit is through the intramolecular cyclization of suitable precursors. For the parent methylenecyclopropane, a well-established route involves the treatment of methallyl chloride with a strong base such as sodium amide or sodium bis(trimethylsilyl)amide. wikipedia.org This approach, in principle, can be adapted for phenyl-substituted analogues.

A widely utilized method for the synthesis of cyclopropanes from electron-deficient alkenes is the Corey-Chaykovsky reaction . organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction employs sulfur ylides, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide, which act as methylene (B1212753) transfer agents. adichemistry.compku.edu.cn In the context of this compound synthesis, the reaction would involve the 1,4-conjugate addition of the ylide to a β-phenyl-α,β-unsaturated carbonyl compound, followed by intramolecular cyclization to form the three-membered ring. adichemistry.compku.edu.cn The choice of the sulfur ylide can influence the reaction's stereochemical outcome.

Another powerful tool for cyclopropanation is the Simmons-Smith reaction and its modifications. wikipedia.orgtcichemicals.com This reaction typically involves the use of a carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu), to cyclopropanate an alkene. organicchemistrytutor.comorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail the cyclopropanation of a suitable allene (B1206475) precursor. The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn), often provides improved reactivity and yields. wikipedia.org

Palladium-catalyzed cycloadditions have also emerged as a sophisticated strategy for constructing the methylenecyclopropane core. Specifically, the palladium-catalyzed [2+1] cycloaddition of a vinylidene equivalent to an alkene offers a direct route to axially chiral methylenecyclopropanes. nih.gov This method is particularly valuable for accessing enantiomerically enriched products.

| Cyclization Strategy | Reagents/Catalyst | Precursor Type | Key Features |

| Intramolecular Cyclization | Strong Base (e.g., NaNH₂) | Substituted Allyl Halide | Direct formation of the ring from an acyclic precursor. wikipedia.org |

| Corey-Chaykovsky Reaction | Sulfur Ylide (e.g., Me₂S(O)CH₂) | α,β-Unsaturated Carbonyl | Effective for electron-deficient systems. organic-chemistry.orgwikipedia.orgnrochemistry.comadichemistry.compku.edu.cn |

| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu or Et₂Zn | Allene | Stereospecific and tolerant of various functional groups. wikipedia.orgtcichemicals.comorganicchemistrytutor.comorganic-chemistry.orgmasterorganicchemistry.com |

| Palladium-Catalyzed [2+1] Cycloaddition | Pd Catalyst / Vinylidene Equivalent | Alkene | Enables asymmetric synthesis of chiral MCPs. nih.gov |

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of this compound analogues is crucial for applications in areas such as medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct properties.

A key strategy for achieving stereoselectivity is through the use of chiral ligands in transition metal-catalyzed reactions. nih.gov For example, the palladium-catalyzed [2+1] cycloaddition mentioned earlier can be rendered enantioselective by employing a chiral phosphine (B1218219) ligand, leading to the formation of axially chiral methylenecyclopropanes with high enantiomeric excess. nih.gov The design of these chiral ligands is critical for achieving high levels of stereocontrol.

Another approach involves the use of chiral auxiliaries attached to the substrate, which direct the stereochemical course of a reaction and are subsequently removed. This strategy is well-established in asymmetric synthesis and can be applied to the various cyclopropanation methods described in section 2.1.

The concept of planar chirality has also been explored in the synthesis of more complex analogues. For instance, the asymmetric synthesis of planar chiral [2.2]metacyclophanes has been achieved through enantioselective metalation directed by a chiral ligand like (-)-sparteine. core.ac.uk This principle could be extended to the synthesis of complex cyclophanes incorporating the this compound motif.

| Stereoselective Strategy | Key Principle | Example Application |

| Chiral Ligands | Use of a chiral catalyst to induce stereoselectivity. | Asymmetric Pd-catalyzed [2+1] cycloaddition. nih.govnih.gov |

| Chiral Auxiliaries | A chiral group on the substrate directs the reaction. | Diastereoselective cyclopropanation. |

| Planar Chirality Control | Enantioselective synthesis of non-planar cyclic structures. | Asymmetric synthesis of chiral cyclophanes. core.ac.uk |

Mechanistic Investigations and Reactivity Pathways of 2 Phenyl 1 Methylenecyclopropane

Transition Metal-Catalyzed Transformations

Transition metal complexes have proven to be exceptionally versatile catalysts for unlocking the synthetic potential of 2-phenyl-1-methylenecyclopropane. researchgate.net These catalysts can precisely control the reaction pathways, leading to a diverse array of products through mechanisms such as ring-opening isomerization, C-C bond activation, and cycloaddition reactions. researchgate.netmdpi.com

Ring-Opening Isomerization Reactions

Ring-opening isomerization reactions of this compound represent a prominent class of transformations, providing access to valuable diene and functionalized alkene structures. These reactions are often catalyzed by late transition metal complexes, which can effectively cleave the strained C-C bonds of the cyclopropane (B1198618) ring.

Platinum complexes are effective catalysts for the hydrosilylation and isomerization of methylenecyclopropane (B1220202) derivatives, including this compound. acs.orgnih.gov The reaction of this compound with triethylsilane (HSiEt₃) in the presence of a platinum catalyst such as diiodobis(triphenylphosphine)platinum(II) (PtI₂(PPh₃)₂) results in the addition of the hydrosilane to the substrate, accompanied by the opening of the cyclopropane ring. acs.orgnih.govacs.org

The reaction pathway is thought to involve the initial conversion of the Pt(II) precatalyst to a catalytically active platinum hydride species, PtH(I)(PPh₃)₂. acs.orgnih.gov Insertion of the methylenecyclopropane into the Pt-H bond forms a cyclopropylmethylplatinum intermediate. Subsequent β-alkyl elimination cleaves a proximal C-C bond of the cyclopropyl (B3062369) ring, leading to a butenylplatinum intermediate. Finally, β-hydrogen elimination regenerates the platinum hydride catalyst and yields the ring-opened product. acs.org

In some cases, such as with 2,2-diphenyl-1-methylenecyclopropane, the reaction can be steered towards ring-opening isomerization to produce 1,1-diphenyl-1,3-butadiene, particularly when using HSi(OEt)Me₂ and a Pt(PEt₃)₃ catalyst. acs.orgnih.gov This highlights the influence of both the substrate and the silane (B1218182) reagent on the reaction outcome.

Table 1: Platinum-Catalyzed Reactions of Methylenecyclopropanes

| Substrate | Catalyst | Reagent | Product(s) | Reference |

|---|---|---|---|---|

| This compound | PtI₂(PPh₃)₂ | HSiEt₃ | Ring-opened hydrosilylation product | acs.orgnih.gov |

| 2,2-Diphenyl-1-methylenecyclopropane | Pt(PEt₃)₃ | HSi(OEt)Me₂ | 1,1-Diphenyl-1,3-butadiene | acs.orgnih.gov |

Hydridorhodium(I) and hydridoiridium(I) complexes are also potent catalysts for the isomerization of methylenecyclopropanes to 1,3-dienes. These reactions proceed through a mechanism involving the oxidative addition of a C-H or C-C bond to the metal center.

The selective activation of C-C bonds in strained ring systems like this compound is a key step in many transition metal-catalyzed transformations. researchgate.net The general mechanism often involves the formation of an organometallic intermediate where C-H bond cleavage and the formation of a C-M bond occur. mdpi.com This can proceed through pathways such as oxidative addition, electrophilic activation, or σ-bond metathesis. mdpi.comdalalinstitute.com The choice of metal, ligands, and reaction conditions plays a crucial role in determining which C-C bond is cleaved and the subsequent reaction pathway. For instance, in the context of cyclopropyl ketones, a metalloradical mechanism involving cooperation between a redox-active ligand and a nickel catalyst has been proposed to enable C-C bond activation and subsequent cross-coupling reactions. researchgate.net

The outcome of transition metal-catalyzed reactions of this compound is highly dependent on both the structure of the substrate and the catalyst. For example, in platinum-catalyzed hydrosilylation, the presence of a phenyl group on the cyclopropane ring can influence the regioselectivity of the ring-opening. acs.orgnih.gov Similarly, the nature of the ligands on the platinum catalyst can affect the reaction pathway. For instance, PtI₂(PPh₃)₂ primarily catalyzes hydrosilylation with ring-opening for this compound, while for 2,2-diphenyl-1-methylenecyclopropane under certain conditions, it can lead to hydrosilylation without ring-opening. acs.orgnih.gov In contrast, a different catalyst system, Pt(PEt₃)₃ with HSi(OEt)Me₂, promotes the isomerization of 2,2-diphenyl-1-methylenecyclopropane to a 1,3-butadiene (B125203) derivative. acs.orgnih.gov

Table 2: Influence of Catalyst and Substrate on Reaction Outcome

| Substrate | Catalyst | Reagent | Predominant Reaction | Reference |

|---|---|---|---|---|

| This compound | PtI₂(PPh₃)₂ | HSiEt₃ | Ring-Opening Hydrosilylation | acs.orgnih.gov |

| 2,2-Diphenyl-1-methylenecyclopropane | PtI₂(PPh₃)₂ | HSiEt₃ | Hydrosilylation (No Ring-Opening) | acs.orgnih.gov |

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, offering pathways to construct more complex cyclic and bicyclic frameworks. pku.edu.cnacademie-sciences.fr These reactions can be promoted by transition metals or Lewis acids. For instance, rhodium catalysts have been employed in [3+2] cycloaddition reactions of vinylcyclopropanes, where the vinylcyclopropane (B126155) acts as a three-carbon synthon. pku.edu.cn While not directly involving this compound, this demonstrates the potential of related systems in cycloaddition chemistry.

Lewis acid-catalyzed aza-Diels-Alder reactions of methylenecyclopropanes with imines have also been reported to proceed in good yields. researchgate.net Furthermore, visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes has been developed for the synthesis of polysubstituted cyclic systems. rsc.org In some cases, photocatalytic enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones have been achieved, which proceed through a ring-opened distonic radical anion intermediate. nih.gov

Hydroarylation Reactions

Ruthenium catalysts have proven effective in promoting the intermolecular hydroarylation of methylenecyclopropanes via C-H bond functionalization. nih.govacs.org This reaction represents a significant advancement as it allows for the formation of C-C bonds with conservation of the highly strained cyclopropane ring. acs.orglookchem.com The reaction is sensitive to the substitution pattern on the methylenecyclopropane. nih.gov

The catalytic cycle is believed to involve the formation of a ruthenacycle intermediate through a rapid and reversible C-H bond activation. lookchem.com This cyclometalated complex then adds to the methylenecyclopropane, and subsequent reductive elimination yields the hydroarylated product, regenerating the active catalyst. lookchem.com The use of specific ligands, such as electron-rich phosphines, is crucial for achieving high selectivity and preventing undesired side reactions like Diels-Alder cycloadditions. lookchem.com

A key feature of the ruthenium-catalyzed hydroarylation of this compound is the high regioselectivity observed in the products. The reaction typically furnishes anti-Markovnikov hydroarylation products with complete conservation of the cyclopropane ring. nih.gov This outcome is noteworthy, especially considering that these transformations proceed through (cyclopropylcarbinyl)-metal intermediates, which are prone to ring-opening. nih.gov

Deuterium (B1214612) labeling studies have provided further insight into the mechanism. When a deuterium-labeled arene is used, incomplete deuterium incorporation into the cyclopropane moiety of the product is observed, along with regioselective deuterium-proton exchange at the ortho-position of the starting arene. lookchem.com This suggests a complex interplay of reversible C-H activation and subsequent reaction steps that ultimately dictate the observed regioselectivity.

Oxidative Amination Reactions

Titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes with diazenes offers a route to α-methylene imines. rsc.orgrsc.orgnih.govchemrxiv.org Interestingly, the regioselectivity of this reaction is dependent on the substitution pattern of the methylenecyclopropane. While the reaction of 1-butyl-2-methylenecyclopropane with azobenzene (B91143) yields a branched α-methylene imine, the reaction of 1-phenyl-2-methylenecyclopropane under similar conditions leads to the formation of a linear product. rsc.orgresearchgate.net

Computational studies suggest that the regioselectivity arises from a Curtin-Hammett kinetic scenario. nih.gov This involves a reversible β-carbon elimination from a spirocyclic azatitanacyclobutene intermediate, followed by a selectivity-determining β-hydrogen elimination from the resulting metallacycle. nih.gov Attempts to perform the oxidative amination on 1-phenyl-2-methylenecyclopropane have resulted in complex mixtures, with some evidence pointing towards the initial formation of the linear imine, which may then undergo further reactions like autoxidation to form quinolines. rsc.org

Titanium-Catalyzed Ring-Opening Oxidative Amination with Diazenes

The titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes (MCPs) with diazenes presents a selective method for synthesizing branched α-methylene imines. nih.govrsc.orgchemrxiv.org This transformation is effectively catalyzed by py₃TiCl₂(NR) complexes. rsc.orgchemrxiv.orgsemanticscholar.org The reaction proceeds through a formal Ti(II)/Ti(IV) catalytic cycle, which is noteworthy given the general stability of the Ti(IV) oxidation state. nih.gov The key reactive species is a titanium imido (Ti≡NR), which can be generated from aryl diazenes. nih.gov This Ti-imido species undergoes a [2+2] cycloaddition with the methylenecyclopropane. rsc.orgnih.gov

The proposed catalytic cycle, supported by computational analysis, involves several key steps. researchgate.net Initially, a [2+2] cycloaddition between the Ti-imido and the MCP forms a spirocyclic azatitanacyclobutane intermediate. researchgate.net This is followed by a selective β-carbon elimination of the unsubstituted β-C-C bond, leading to the formation of an azatitanamethylenecyclopentane. researchgate.net Subsequent β-hydride elimination from this intermediate is the rate-determining step and ultimately leads to the formation of the α-methylene imine product. nih.govresearchgate.net The resulting Ti(II) species is then reoxidized by the diazene (B1210634) to regenerate the active Ti(IV) imido catalyst, completing the catalytic cycle. rsc.org Products from this reaction can be isolated as the imine or can be hydrolyzed to yield the corresponding ketone in good yields. rsc.orgchemrxiv.org

Regioselectivity of C-C Ring-Opening in Oxidative Amination

The regioselectivity of the carbon-carbon bond cleavage in the titanium-catalyzed oxidative amination of methylenecyclopropanes is a critical aspect of this methodology, dictating the structure of the final product. rsc.org The reaction selectively produces branched α-methylene imines over their linear α,β-unsaturated imine isomers. nih.govrsc.orgchemrxiv.org This selectivity is primarily governed by the substituents on the cyclopropane ring. rsc.orgsemanticscholar.org

Table 1: Regioselectivity in Ti-Catalyzed Amination Reactions

| Substrate | Reaction Type | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1-Butyl-2-methylenecyclopropane | Oxidative Amination | Branched α-methylene imine | Rate-determining β-H elimination allows for equilibration to the more stable titanacycle. | rsc.orgsemanticscholar.org |

| 1-Phenyl-2-methylenecyclopropane | Hydroamination | Linear or Branched Imine | Regioselectivity follows substrate control mechanisms. | nih.govrsc.org |

Radical-Mediated Reactivity

Generation and Reactivity of Methylenecyclopropane Radical Cations

Methylenecyclopropane radical cations are key intermediates in a variety of chemical transformations due to the high ring strain of the three-membered ring. rsc.org The introduction of a trigonal carbon center into a cyclopropane ring increases the strain energy significantly, making these species highly reactive. rsc.org These radical cations can be generated through several methods, including one-electron oxidation. nih.gov For instance, the one-electron oxidation of 5-methyl-2'-deoxycytidine (B118692), which contains a structure analogous to a substituted methylenecyclopropane, leads to the formation of a cation radical. nih.gov

Once generated, methylenecyclopropane radical cations can undergo a variety of reactions, with ring-opening being a prominent pathway. nih.gov The addition of a radical to the double bond of a methylenecyclopropane can lead to a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to form a more stable alkyl radical. nih.gov This ring-opening process is a key step in many cascade reactions that lead to the formation of more complex molecular architectures. nih.gov The reactivity of these radical cations can be influenced by their excited state. For example, photoexcitation of a 5-methyl-2'-deoxycytidine cation radical can lead to deprotonation from the sugar moiety rather than the methyl group on the base. nih.gov

Visible-Light-Induced Transformations and Radical Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions of methylenecyclopropanes under mild conditions. rsc.orgmdpi.com These transformations are of significant interest to synthetic chemists as they allow for the selective formation of diverse products from readily available strained molecules. rsc.org The reactions typically involve the generation of radical species that react with the methylenecyclopropane. rsc.org

The general mechanism involves a photosensitizer, such as a ruthenium or iridium complex, which, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable substrate to generate a radical. rsc.org This radical can then add to the double bond of the methylenecyclopropane, initiating a cascade of events. nih.gov Depending on the reaction conditions and the nature of the starting materials, these radical pathways can lead to ring-opened products, cyclopropane derivatives, or even alkynes. rsc.org For example, N-(acyloxy)phthalimides can be used as radical precursors in visible-light-induced reactions to generate alkyl radicals that, after a series of steps including a radical clock rearrangement, can lead to functionalized alkynes. rsc.orgresearchgate.net

Intramolecular Radical Cyclizations

Intramolecular radical cyclizations involving methylenecyclopropane derivatives provide an efficient strategy for the construction of complex cyclic and polycyclic frameworks. nih.govresearchgate.netrsc.org These reactions take advantage of the high reactivity of the strained methylenecyclopropane unit to initiate a cascade of bond-forming events. The general strategy involves the generation of a radical at a position tethered to the methylenecyclopropane. This radical can then add to the exocyclic double bond in an intramolecular fashion. nih.gov

Rearrangement Reactions Involving Radical Intermediates

Rearrangement reactions of methylenecyclopropanes that proceed through radical intermediates offer pathways to structurally diverse molecules. mvpsvktcollege.ac.in These rearrangements often involve a sequence of radical addition, cyclization, and fragmentation steps. acs.org A classic example is the vinylcyclopropane rearrangement, where a radical intermediate can lead to the formation of a five-membered ring. acs.org

In the context of 1,1-divinyl-2-phenylcyclopropanes, tandem radical cyclizations can be initiated at room temperature. acs.org These reactions can lead to complex spirolactam structures through a cascade of events. acs.org Another type of rearrangement involves a radical ring-opening of the cyclopropane followed by an intramolecular cyclization onto an adjacent functional group or aromatic ring. nih.gov The regioselectivity of these rearrangements can be influenced by the substitution pattern on the cyclopropane ring and the nature of the radical species involved. nih.gov These radical-mediated rearrangements highlight the synthetic utility of the strained methylenecyclopropane scaffold in accessing complex molecular architectures that would be challenging to synthesize through other means. scholaris.ca

Table 2: Radical-Mediated Reactions of this compound and Derivatives

| Reaction Type | Key Intermediate(s) | Typical Product(s) | Driving Force / Key Step | Reference(s) |

|---|---|---|---|---|

| Generation and Reactivity of Radical Cations | Methylenecyclopropane radical cation, cyclopropyl-substituted carbon radical | Ring-opened products, functionalized alkynes | Release of ring strain, radical clock rearrangement | rsc.orgnih.govnih.gov |

| Visible-Light-Induced Transformations | Alkyl radicals, photoredox catalyst excited state | Ring-opened products, cyclopropane derivatives, alkynes | Single-electron transfer (SET) | rsc.orgresearchgate.net |

| Intramolecular Radical Cyclizations | Cyclopropylcarbinyl radical, methylenecyclohexyl radical | Polycyclic frameworks, benzazepine derivatives | Exo cyclization followed by ring-opening | rsc.orgnih.govrsc.org |

| Rearrangement Reactions | Radical intermediates from addition/cyclization | Vinylcyclopentenes, spirolactams | Vinylcyclopropane rearrangement, tandem cyclizations | acs.org |

Photochemical Reactions and Photoisomerizations

The absorption of light provides this compound with the energy to access excited states, leading to a variety of photochemical reactions and isomerizations. These transformations are often initiated by photoinduced electron transfer or proceed through diradical intermediates, resulting in the formation of novel cyclic and acyclic structures.

Photochemically Induced Electron Transfer and Cycloadditions

Photoinduced electron transfer (PET) is a powerful tool for initiating chemical reactions. mdpi.com In the presence of an electron-accepting photosensitizer, this compound can undergo PET to form a radical cation. This reactive intermediate is central to a range of subsequent transformations, including cycloadditions.

For instance, the irradiation of 9,10-dicyanoanthracene (B74266) (DCA) in the presence of E-1-benzylidene-2-phenylcyclopropane, a related methylenecyclopropane, leads to a methylenecyclopropane rearrangement. nih.gov The involvement of a trimethylenemethane radical cation is supported by the formation of an adduct between DCA and the substrate. nih.gov These PET-promoted reactions highlight the ability of light to facilitate the formation of complex molecular architectures under mild conditions. mdpi.com

The cycloaddition reactions of this compound can be influenced by the reaction conditions. Both intermolecular and intramolecular [2+2] photocycloadditions are possible, leading to the formation of cyclobutane (B1203170) rings. nsf.gov The regiochemistry and stereochemistry of these cycloadditions can often be rationalized by considering the stability of the intermediate diradicals. researchgate.net In some cases, visible light in conjunction with a photocatalyst can be used to promote these cycloadditions. nih.gov

| Reaction Type | Conditions | Key Intermediate | Product Type |

| Photochemical Cycloaddition | Visible Light, Photocatalyst | Diradical | Cyclobutane |

| Photoinduced Electron Transfer | Electron-Accepting Photosensitizer | Radical Cation | Rearrangement Products, Cycloadducts |

Table 1: Overview of Photochemically Induced Reactions

Photoisomerization to Related Cyclopropane and Diene Derivatives

Upon irradiation, this compound can undergo photoisomerization to various other cyclopropane and diene derivatives. These rearrangements often proceed through the cleavage of one of the cyclopropane bonds to form a diradical intermediate, which can then recombine in different ways.

One common photoisomerization pathway involves the interconversion of phenyl-substituted methylenecyclopropane derivatives. nih.gov For example, the reversible photoisomerization between different substituted methylenecyclopropanes has been observed in dilute acetonitrile (B52724) solution. nih.gov This process is believed to occur via a trimethylenemethane (TMM) intermediate. nih.gov

Furthermore, irradiation can lead to the formation of diene derivatives. For example, the photoisomerization of methylenecyclopropane itself can yield 1,3-butadiene. nih.gov In the case of this compound, analogous rearrangements could lead to the formation of phenyl-substituted dienes. The specific products formed depend on the substitution pattern and the reaction conditions.

Mechanistic Insights into Photoinduced Rearrangements

The photoinduced rearrangements of this compound and related compounds are mechanistically complex and often involve trimethylenemethane (TMM) diradical intermediates. nih.gov Spectroscopic and calorimetric studies on similar methylenecyclopropane rearrangements triggered by photoinduced electron transfer have provided significant insights into these pathways. nih.gov

Nanosecond time-resolved absorption spectroscopy has been instrumental in detecting the transient intermediates involved in these rearrangements. nih.gov For example, in the photoreaction of a dianisyl-substituted methylenecyclopropane with an electron-accepting photosensitizer, two key transients were observed: a largely twisted trimethylenemethane cation radical and the corresponding diradical. nih.gov These observations support a mechanism involving cleavage of the cation radical followed by cyclization of the diradical. nih.gov

The efficiency and outcome of these photoinduced rearrangements are influenced by factors such as the solvent polarity and the nature of the photosensitizer. In some cases, the use of a triplet sensitizer (B1316253) can lead to the formation of a triplet diradical, which may exhibit different reactivity compared to the singlet diradical formed upon direct irradiation or singlet-sensitized electron transfer.

Thermal Rearrangements and Non-Catalyzed Isomerizations

In addition to photochemical transformations, this compound can also undergo rearrangements upon heating. These thermal reactions typically proceed through different mechanistic pathways than their photochemical counterparts and provide access to a distinct set of isomeric products.

Vinylcyclopropane to Cyclopentene (B43876) Rearrangements

The vinylcyclopropane to cyclopentene rearrangement is a well-established thermal isomerization in organic chemistry. wikipedia.orgresearchgate.net This ring-expansion reaction converts a vinyl-substituted cyclopropane into a five-membered cyclopentene ring. wikipedia.org Given its structure, this compound is a prime candidate for this type of rearrangement.

The mechanism of the vinylcyclopropane rearrangement can be viewed as either a diradical-mediated two-step process or a concerted pericyclic reaction, with the operative pathway being highly dependent on the specific substrate. wikipedia.org For many vinylcyclopropanes, the reaction is thought to proceed via homolytic cleavage of a cyclopropane bond to form a diradical intermediate, which then cyclizes to form the cyclopentene product. researchgate.net

The temperature required for these rearrangements can vary significantly depending on the substituents on the vinylcyclopropane core. Electron-donating or conjugating groups, such as a phenyl group, can lower the activation energy for the rearrangement. researchgate.net

| Starting Material | Reaction Type | Key Feature | Product |

| Vinylcyclopropane | Thermal Rearrangement | Ring Expansion | Cyclopentene |

| This compound | Vinylcyclopropane Rearrangement | Phenyl Substitution | Phenyl-substituted Cyclopentene |

Table 2: The Vinylcyclopropane to Cyclopentene Rearrangement

Divergent Oxidative Rearrangements: Distal vs. Proximal Bond Cleavage

The oxidative rearrangements of methylenecyclopropanes can exhibit fascinating regioselectivity, with the outcome depending on whether a distal or proximal bond of the cyclopropane ring is cleaved. This divergence in reactivity can be influenced by the reaction environment, such as in solution versus within a zeolite. nih.gov

In a study involving E-1-benzylidene-2-phenylcyclopropane, a compound structurally related to this compound, irradiation in the presence of photosensitizers in solution resulted in a methylenecyclopropane rearrangement. nih.gov This outcome is consistent with the cleavage of the bond proximal to the phenyl group. In contrast, when the same compound was incorporated into a HZSM-5 zeolite, a different reaction pathway was observed, leading to the formation of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) radical cation. nih.gov This product arises from the cleavage of the distal cyclopropane bond.

This stark contrast in reactivity highlights the potential of using constrained environments like zeolites to control the regioselectivity of chemical reactions. nih.gov The zeolite framework can influence the conformation of the substrate and the stability of the intermediates, thereby directing the reaction towards a specific pathway.

Isomerization Pathways to 1,3-Butadienes

The isomerization of this compound to form 1,3-butadiene derivatives represents a significant reactive pathway for this strained ring system. This transformation can be initiated through either thermal or photochemical means, each proceeding through distinct mechanistic avenues to yield conjugated diene products. The presence of the phenyl substituent plays a crucial role in influencing the course and feasibility of these rearrangements.

The isomerization fundamentally involves the cleavage of a cyclopropane ring bond and subsequent reorganization of the bonding electrons to form a more stable, conjugated diene system. The primary product expected from the rearrangement of this compound is 2-phenyl-1,3-butadiene.

Mechanistic Overview

The isomerization of methylenecyclopropane derivatives, including this compound, is generally understood to proceed through one of two primary mechanistic pathways: a concerted pericyclic reaction or a stepwise process involving diradical intermediates.

In a concerted pathway , the bond breaking and bond formation occur simultaneously in a single transition state. Such reactions are often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Alternatively, a stepwise diradical mechanism involves the initial homolytic cleavage of a carbon-carbon bond in the cyclopropane ring to form a diradical intermediate. This intermediate can then undergo conformational changes and subsequent bond formation to yield the final 1,3-butadiene product. The stability of the resulting diradical species is a key factor in determining the viability of this pathway. For this compound, the phenyl group can stabilize an adjacent radical center through resonance, making a diradical mechanism plausible.

Thermal Isomerization

Under thermal conditions, this compound can undergo rearrangement to 2-phenyl-1,3-butadiene. This process is analogous to the well-studied vinylcyclopropane rearrangement. The thermal isomerization of related compounds, such as trans-1-ethenyl-2-phenylcyclopropane, has been shown to proceed at elevated temperatures, suggesting that a significant activation energy barrier must be overcome. acs.org

The reaction likely proceeds through the cleavage of the C1-C2 bond of the cyclopropane ring, which is activated by the adjacent phenyl group. This leads to the formation of a stabilized diradical intermediate. Subsequent rotation and bond formation then lead to the conjugated diene.

| Parameter | Description | Typical Values/Observations |

| Temperature Range | The temperature required to induce thermal isomerization. | Typically high, often in the range of 200-500 °C for related cyclopropane rearrangements. |

| Reaction Type | The nature of the chemical transformation. | Unimolecular isomerization. |

| Key Intermediate | The transient species formed during the reaction. | A resonance-stabilized diradical. |

| Product | The major organic product of the isomerization. | 2-Phenyl-1,3-butadiene. |

This table presents generalized data based on analogous thermal rearrangements of substituted cyclopropanes.

Photochemical Isomerization

Photochemical activation provides an alternative route for the isomerization of this compound. Irradiation with ultraviolet (UV) light can promote the molecule to an electronically excited state, from which the ring-opening reaction can occur. Studies on similar methylenecyclopropane derivatives have shown that photoisomerization can lead to the formation of butadiene derivatives. nih.gov

The mechanism of photochemical isomerization can be complex, potentially involving either singlet or triplet excited states. Upon photoexcitation, the molecule can undergo internal conversion to a vibrationally excited ground state, which then has sufficient energy to overcome the barrier to isomerization. Alternatively, the excited state itself may directly rearrange to the product. The formation of a trimethylenemethane (TMM) diradical is a common feature in the photochemistry of methylenecyclopropanes, which can subsequently rearrange to the corresponding butadiene. nih.gov

| Parameter | Description | Typical Conditions/Observations |

| Radiation Source | The type of light used to initiate the reaction. | Ultraviolet (UV) light, often broad-band or specific wavelengths (e.g., >200 nm). nih.gov |

| Reaction Environment | The medium in which the reaction is carried out. | Can be performed in the gas phase, in solution, or in a cryogenic matrix. nih.gov |

| Key Intermediate | The transient species formed upon photoexcitation. | Excited singlet or triplet states, potentially leading to a trimethylenemethane-type diradical. |

| Product | The major organic product of the isomerization. | 2-Phenyl-1,3-butadiene. |

This table presents generalized data based on analogous photochemical rearrangements of methylenecyclopropanes.

Polymerization Processes Involving 2 Phenyl 1 Methylenecyclopropane

Ring-Opening Ziegler Polymerization (ROZP)

Ring-Opening Ziegler Polymerization (ROZP) of 2-phenyl-1-methylenecyclopropane represents a significant pathway to novel polymer architectures. The high strain energy of the methylenecyclopropane (B1220202) ring provides a thermodynamic driving force for the ring-opening process.

Organolanthanide-Mediated ROZP

Organolanthanide complexes, particularly those of samarium, have been theoretically investigated as catalysts for the ROZP of this compound (PhMCP). A detailed theoretical study using a [Cp2SmH] model catalyst has elucidated the probable mechanism for the chain initiation of this polymerization. nih.gov

The proposed operative mechanism commences with the 1,2-insertion of the exomethylene C=C double bond of PhMCP into the Sm-H bond. This step is followed by a β-alkyl eliminative ring-opening of the cyclopropyl (B3062369) group through the cleavage of a proximal bond. An alternative pathway, which would involve a 2,1-insertion followed by ring-opening via distal bond scission, is considered to be almost entirely prevented. nih.gov

It is also noteworthy that the isomerization of PhMCP to form phenylbutadienes is considered a less probable event due to both kinetic and thermodynamic factors. nih.gov

Copolymerization with Mono- and Disubstituted Methylenecyclopropanes

The scope of ROZP can be expanded through the copolymerization of this compound with other methylenecyclopropane derivatives. This approach allows for the synthesis of copolymers with tailored properties. For instance, cobalt and nickel complexes have been utilized to catalyze the copolymerization of ethylene (B1197577) with 2-aryl-1-methylenecyclopropanes. acs.org This process introduces the ring-opened units from the methylenecyclopropane monomer into a polyethylene (B3416737) backbone, creating polymers with unique functionalities and architectures.

Living Ring-Opening Polymerization Initiated by Palladium Complexes

Palladium complexes have emerged as highly effective initiators for the living ring-opening polymerization of this compound, yielding well-defined polymers. acs.orgnih.gov Cationic palladium(II) complexes featuring chelating diimine ligands are capable of catalyzing this polymerization to produce polymers with a repeating unit of -[CH2-C(=CH2)-CH(C6H5)]-. rsc.org

The living nature of this polymerization is a key advantage, allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution (polydispersity index, PDI). This is achieved by maintaining a stable and reactive growing polymer chain end throughout the polymerization process. The polymerization is highly exothermic due to the release of significant ring strain energy. rsc.org

The choice of counteranion and solvent can influence the polymerization rate. For instance, the use of salts like NaBPh4, NaBARF (where BARF = B{C6H3(CF3)2}4-), or NaBF4 with a neutral palladium complex can enhance the polymerization rate, suggesting that cationic palladium species are more active. rsc.org The polymerization generally proceeds more smoothly in polar solvents. rsc.org

| Initiator/Catalyst System | Monomer | Resulting Polymer Structure | Key Features |

| Cationic Pd complexes with chelating diimine ligand | This compound | -[CH2-C(=CH2)-CH(C6H5)]n- | Living polymerization, well-regulated head-to-tail sequence. rsc.org |

| [(π-Allyl)PdCl]2 | 2-alkoxy-1-methylenecyclopropanes | -[CH2-C(=CH2)-CH(OR)]n- | Living polymerization, narrow molecular weight distribution. acs.org |

Mechanistic Aspects of Ring-Opening Polymerization

The mechanism of the palladium-catalyzed ring-opening polymerization of this compound has been a subject of detailed investigation. A key finding from 13C NMR studies using 2-phenyl-1-methylene-3-[13C]-cyclopropane is the selective cleavage of the distal C-C bond of the cyclopropane (B1198618) ring during polymerization. rsc.org

A proposed mechanism involves the selective 2,1-insertion of the monomer into the growing polymer chain, followed by the β-carbon elimination of the growing polymer end. nih.gov This represents a novel mechanism for polymer synthesis involving the ring-opening of the monomer. nih.gov

Advanced Applications and Synthetic Utility of 2 Phenyl 1 Methylenecyclopropane in Organic Chemistry

Strategic Building Block for Complex Molecular Architectures

2-Phenyl-1-methylenecyclopropane serves as a versatile and strategic building block in the synthesis of complex molecular architectures. Its inherent ring strain and the presence of a reactive exocyclic double bond make it a valuable precursor for a variety of chemical transformations. Chemists can leverage these features to construct intricate three-dimensional structures that would be challenging to access through other synthetic routes. illinois.edunih.gov The strategic incorporation of this building block allows for the efficient assembly of molecular frameworks with desirable properties for applications in drug discovery, materials science, and catalysis. illinois.edu

The utility of this compound as a building block stems from its ability to undergo controlled ring-opening reactions, cycloadditions, and rearrangements. These transformations enable the introduction of diverse functional groups and the creation of stereochemically complex centers. For instance, the phenyl group can be modified to tune the electronic and steric properties of the molecule, further expanding its synthetic potential. acs.org The development of new catalytic systems continues to broaden the scope of reactions involving this and similar strained ring systems, solidifying its role as a key component in the modern synthetic chemist's toolbox. nih.gov

Formation of Conjugated Diene Scaffolds

This compound is a valuable precursor for the synthesis of conjugated diene scaffolds, which are important structural motifs in many natural products and functional materials. mdpi.comlibretexts.org The formation of these dienes often proceeds through transition metal-catalyzed ring-opening reactions. The high ring strain of the cyclopropane (B1198618) ring provides a thermodynamic driving force for these transformations. libretexts.org

A common strategy involves the palladium-catalyzed ring-opening of this compound. This process can lead to the formation of a 1,3-diene system. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions. These synthetic methods provide a direct route to functionalized dienes that can be further elaborated into more complex molecular structures. mdpi.comnih.gov

| Reactant | Catalyst | Product Type | Ref. |

| This compound | Palladium Complex | Conjugated Diene | nih.gov |

| Unsaturated Carbonyl Compounds | Grignard Reagents/Diethyl Phosphite | Conjugated Diene | rsc.org |

| Aliphatic Acids | Pd(II) | Conjugated Diene | nih.gov |

Construction of Polysubstituted Cyclic and Heterocyclic Frameworks

The unique reactivity of this compound has been harnessed for the construction of a variety of polysubstituted cyclic and heterocyclic frameworks. Its ability to act as a three-carbon building block under transition-metal catalysis allows for the efficient assembly of complex ring systems.

For example, palladium-catalyzed reactions of this compound with various coupling partners can lead to the formation of five-membered rings. The reaction mechanism often involves the oxidative addition of the palladium catalyst to the strained C-C bond of the cyclopropane ring, followed by insertion of the coupling partner and reductive elimination. This strategy has been successfully applied to synthesize substituted cyclopentanes and cyclopentenes.

Furthermore, the incorporation of heteroatoms is also possible, leading to the formation of heterocyclic structures. For instance, reactions with amines or alcohols can yield nitrogen- or oxygen-containing rings, respectively. The versatility of this approach allows for the creation of a diverse library of cyclic and heterocyclic compounds from a single, readily accessible starting material.

Applications in Natural Product Synthesis

The cyclopropane moiety is a structural feature found in a diverse array of natural products, contributing to their unique biological activities. marquette.edu While direct applications of this compound in completed total syntheses are not extensively documented in readily available literature, its derivatives and related methylenecyclopropanes serve as key intermediates in the synthesis of these complex molecules. marquette.edursc.org The inherent strain of the cyclopropane ring and the reactivity of the methylene (B1212753) group make it a valuable synthon for constructing larger, more intricate molecular architectures. marquette.edu

Synthetic strategies often involve the ring-expansion of methylenecyclopropanes to form larger carbocyclic or heterocyclic systems, which are common motifs in natural products. For example, transition metal-catalyzed reactions can be employed to convert methylenecyclopropanes into cyclopentane (B165970) or cyclohexane (B81311) derivatives. Furthermore, the double bond can be functionalized to introduce additional complexity and stereocenters. The development of novel synthetic methodologies utilizing methylenecyclopropanes continues to be an active area of research, with the potential to enable more efficient and elegant syntheses of biologically active natural products. youtube.com

Development of Functionalized Polymer Architectures

This compound has emerged as a promising monomer for the synthesis of functionalized polymers through ring-opening polymerization. rsc.org This process, often catalyzed by transition metal complexes such as palladium, leverages the high strain energy of the cyclopropane ring to drive the polymerization reaction. nih.govrsc.org The resulting polymers possess unique microstructures with repeating units that contain a vinylidene group, which can be further functionalized. nih.gov

The polymerization of this compound and its derivatives can be controlled to produce polymers with specific properties. For instance, the use of chiral catalysts can lead to the formation of stereoregular polymers. The presence of the phenyl group on the monomer allows for the tuning of the polymer's thermal and mechanical properties. Furthermore, the incorporation of functional groups on the phenyl ring can impart specific functionalities to the resulting polymer, opening up possibilities for applications in areas such as specialty materials and biomedicine. rsc.org

| Catalyst System | Polymer Structure | Key Features | Reference |

| Palladium(II) diimine complexes | Poly(1-methylene-2-phenylcyclopropane) | Regioregulated, vinylidene groups in repeating units | nih.govrsc.org |

| Cationic metallocenes (Zr, Lu) | Poly(methylenecyclopropane) | Potential for polyspiropyrane units | rsc.org |

Q & A

Q. What are the common synthetic routes for 2-Phenyl-1-methylenecyclopropane, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis of this compound typically involves cyclopropanation reactions, such as:

- Vinylcyclopropane synthesis : Utilizing carbene addition to alkenes, often catalyzed by transition metals (e.g., rhodium or copper complexes).

- Substitution reactions : Chlorinated precursors (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene analogs) can undergo nucleophilic substitution with Grignard reagents or amines to introduce functional groups .

- Ring-closing metathesis : For stereoselective cyclopropane formation, though yields depend on catalyst choice (e.g., Grubbs catalysts) and solvent polarity.

Q. Key Considerations :

- Temperature control (< 0°C for carbene stability) and anhydrous conditions are critical to minimize side reactions.

- Purification often requires chromatography or recrystallization due to byproducts from competing addition/oxidation pathways .

Q. How is this compound characterized spectroscopically, and what data discrepancies might arise?

Methodological Answer:

- NMR : Look for cyclopropane ring protons (δ 1.5–2.5 ppm) and methylene protons (δ 4.5–5.5 ppm). Discrepancies in splitting patterns may arise from solvent effects or impurities .

- IR : Stretching frequencies for C=C (1640–1680 cm⁻¹) and cyclopropane C-H (3020–3100 cm⁻¹) should align with computational predictions.

- Mass Spectrometry : Base peaks often correspond to cyclopropane ring fragmentation (e.g., m/z 91 for benzyl ions).

Data Validation : Cross-reference with PubChem, CAS, and EPA DSSTox entries to resolve inconsistencies in reported melting points or spectral data .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Computational Modeling : Density Functional Theory (DFT) calculations predict preferential attack at the less substituted cyclopropane carbon due to steric and electronic effects from the phenyl group.

- Experimental Validation : Kinetic studies using substituted dienophiles show accelerated reaction rates with electron-deficient dienes, supporting frontier molecular orbital (FMO) theory .

Key Finding : The methylene group’s electron-withdrawing effect directs dienophile approach, as evidenced by X-ray crystallography of adducts .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Controlled Studies : Replicate experiments under standardized conditions (e.g., inert atmosphere, TGA analysis) to isolate degradation pathways.

- Literature Comparison : Discrepancies in decomposition temperatures (e.g., 120–150°C) may stem from impurity levels or measurement techniques (DSC vs. TGA) .

- Mitigation Strategies : Store under argon at –20°C and avoid prolonged exposure to light .

Q. What methodologies are used to study the biological interactions of this compound?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates and IC₅₀ determination.

- Molecular Docking : Compare binding affinities with homologous cyclopropane-containing drugs (e.g., antiviral agents) using AutoDock Vina .

- Toxicity Profiling : Follow OECD guidelines for acute toxicity testing in model organisms, referencing IFRA Standards for safe handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.